MLN0905 Exhibits Comparable PLK1 Potency to Onvansertib but Differentiated Cellular Mitotic Arrest Potency
MLN0905 and onvansertib (NMS-P937) both display an IC50 of 2 nM against PLK1 in cell-free assays, indicating equivalent binding affinity . However, MLN0905 demonstrates a 2-fold higher cellular potency for inducing mitotic arrest, with an EC50 of 9 nM, compared to onvansertib's reported EC50 of 21 nM for target engagement [1]. This suggests that while both compounds bind PLK1 with similar strength, MLN0905 more effectively translates this binding into a functional cellular response, potentially due to differences in cell permeability or intracellular target residence time.
| Evidence Dimension | Cellular mitotic arrest EC50 |
|---|---|
| Target Compound Data | EC50 = 9 nM (inhibition of cell mitosis) |
| Comparator Or Baseline | Onvansertib (NMS-P937): NanoBRET target engagement EC50 = 21 nM for PLK1 [1] |
| Quantified Difference | MLN0905 EC50 is ~2.3-fold lower (more potent) than onvansertib's target engagement EC50. |
| Conditions | HT-29 colorectal cancer cell line; NanoBRET assay for onvansertib; mitosis assay for MLN0905. |
Why This Matters
Lower cellular EC50 suggests MLN0905 may achieve effective PLK1 pathway inhibition at lower systemic concentrations, potentially improving the therapeutic index and reducing off-target effects relative to onvansertib.
- [1] Gutierrez ME, et al. Table 1: Compound Comparison. Ther Adv Med Oncol. 2021;13:17588359211041420. View Source
